6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized by reacting suitable precursors such as 4-chloropyrimidine with the pyrazole derivative.
Coupling reaction: The final step involves coupling the pyrimidine derivative with 4-ethylphenylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and potential biological activity.
Biology: It may be used in biological studies to investigate its effects on various biological pathways and targets.
Materials Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)pyrimidin-4-amine
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-tert-butylphenyl)pyrimidin-4-amine
Uniqueness
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1015844-28-6 |
---|---|
Molecular Formula |
C17H19N5 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N5/c1-4-14-5-7-15(8-6-14)20-16-10-17(19-11-18-16)22-13(3)9-12(2)21-22/h5-11H,4H2,1-3H3,(H,18,19,20) |
InChI Key |
REXKYNLTLUCYOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.